Cas no 4097-22-7 (2',3'-Dideoxyadenosine)
2',3'-Dideoxyadenosine Chemical and Physical Properties
Names and Identifiers
-
- ((2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol
- DDA
- Acerola
- 2′,3′-Dideoxyadenosine
- 2',3'-Dideoxyadenosine
- [(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol
- Dideoxy Adenosine
- 9-(2,3-Dideoxy-beta-D-ribofuranosyl)adenine
- 9-(2,3-Dideoxy-β-D-ribofuranosyl)adenine
- Didanosine impurity G
- Didanosine Related CoMpound B
- 2',3'-Dideoxy-adenosine
- dideoxyadenosine
- ADENOSINE, 2',3'-DIDEOXY-
- ddAdo
- C10H13N5O2
- D2A
- 4Q86AH641A
- DSSTox_CID_3771
- DSSTox_RID_77189
- DSSTox_GSID_23771
- [(2S,5R)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol
- ddA (Antiviral)
- SMR000677932
- NSC98700
- [(2S,5R)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl
- Didanosine impurity G, European Pharmacopoeia (EP) Reference Standard
- 2',3'-Dideoxyadenosine, >=97% (HPLC)
- CS-W014157
- 5-26-16-00256 (Beilstein Handbook Reference)
- CHEBI:91207
- CCRIS 428
- [(2S,5R)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl]methanol
- MLS001055366
- A848008
- 4097-22-7
- 2',3'-DIDEOXYADENOSINE [WHO-IP]
- Tox21_201121
- SCHEMBL3541
- WVXRAFOPTSTNLL-NKWVEPMBSA-N
- s5979
- CHEMBL14925
- AM20100090
- NCGC00090791-03
- D3065
- 6-AMINO-9-(2',3'-DIDEOXY-.BETA.-D-GLYCERO-PENTOFURANOSYL)PURINE
- 9-(2,3-DIDEOXY-.BETA.-D-GLYCERO-PENTOFURANOSYL)-9H-PURIN-6-AMINE [WHO-IP]
- UNII-4Q86AH641A
- EINECS 223-853-2
- AKOS015896852
- [(2S,5R)-5-(6-amino-9H-purin-9-yl)oxolan-2-yl]methanol
- W-202681
- AC-332
- CAS-4097-22-7
- AKOS015833087
- CHEMBL23094
- 2'-3'-dideoxyadenosine
- DTXCID203771
- HMS3039N07
- NSC 98700
- 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-purin-6-amine (2?,3?-Dideoxyadenosine)
- DIDANOSINE IMPURITY G [WHO-IP]
- 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-purin-6-amine (2',3'-Dideoxyadenosine)
- ddA & GM-CSF
- MLS006010855
- 2',3'-Dideoxyadenosine & Granulocyte-macrophage colony-stimulating factor
- NCGC00258673-01
- Tox21_111022
- NSC-98700
- MFCD00010534
- BRN 0619924
- NCGC00090791-01
- AS-12357
- DTXSID2023771
- NCGC00090791-04
- Q27163127
- DIDANOSINE IMPURITY G [EP IMPURITY]
- [(2R,5S)-5-(6-Amino-purin-9-yl)-tetrahydro-furan-2-yl]-methanol
- DIDEOXYADENOSINE [MART.]
- HY-W013441
- BDBM50004352
- 2 inverted exclamation marka,3 inverted exclamation marka-Dideoxyadenosine
- NCGC00090791-02
- NS00030891
- DIDEOXYADENOSINE [MI]
- 9-(2,3-dideoxy-.beta.-d-glycero-pentofuranosyl)-9h-purin-6-amine
- 6-Amino-9-(2''3'-dideoxy-beta-D-glycero-pentofuranosyl)purine
- ((2S,5R)-5-(6-amino-9H-purin-9-yl)oxolan-2-yl)methanol
- BETA-D-ERYTHRO-PENTOFURANOSIDE, ADENINE-9 2,3-DIDEOXY-
- 2,3-DIDEOXY-BETA-D-RIBOFURANOSYLADENINE
- GLYCERO-PENTOPYRANOSYLADENINE
- BRD-K84794093-001-07-5
- DIDEOXYADENOSINE (MART.)
- 9-(2,3-DIDEOXY-BETA-D-GLYCERO-PENTOFURANOSYL)-9H-PURIN-6-AMINE
- 6-amino-9-(2',3'-dideoxy-beta-D-glycero-pentofuranosyl)purine
- 2',3' Dideoxyadenosine
- DIDANOSINE IMPURITY G (EP IMPURITY)
-
- MDL: MFCD00010534
- Inchi: 1S/C10H13N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1
- InChI Key: WVXRAFOPTSTNLL-NKWVEPMBSA-N
- SMILES: O1[C@H](CO)CC[C@@H]1N1C=NC2C(N)=NC=NC1=2
- BRN: 0619924
Computed Properties
- Exact Mass: 235.10700
- Monoisotopic Mass: 235.106925
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -0.2
- Topological Polar Surface Area: 99.1
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.2455 (rough estimate)
- Melting Point: 181-184 °C (lit.)
- Boiling Point: 377.64°C (rough estimate)
- Flash Point: 539.1ºC at 760 mmHg
- Refractive Index: -34 ° (C=1, H2O)
- PSA: 99.08000
- LogP: 0.65960
- Merck: 3101
- Specific Rotation: -29 ±2°(c=1%,in H2O)
2',3'-Dideoxyadenosine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H303
- Warning Statement: P312
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 34-36/37-22
- Safety Instruction: S26; S27; S36/37/39; S45
- RTECS:AU7358900
-
Hazardous Material Identification:
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
- Risk Phrases:R34
2',3'-Dideoxyadenosine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2',3'-Dideoxyadenosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-W013441-10mM*1mLinDMSO |
2',3'-Dideoxyadenosine |
4097-22-7 | 99.58% | 10mM*1mLinDMSO |
¥880 | 2022-05-18 | |
| MedChemExpress | HY-W013441-10mg |
2',3'-Dideoxyadenosine |
4097-22-7 | 99.89% | 10mg |
¥800 | 2024-04-18 | |
| Alichem | A159003423-1g |
((2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol |
4097-22-7 | 97% | 1g |
$280.80 | 2023-09-02 | |
| Alichem | A159003423-5g |
((2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol |
4097-22-7 | 97% | 5g |
$937.30 | 2023-09-02 | |
| Fluorochem | 211575-250mg |
2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol |
4097-22-7 | 95% | 250mg |
£86.00 | 2022-02-28 | |
| Fluorochem | 211575-1g |
2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol |
4097-22-7 | 95% | 1g |
£213.00 | 2022-02-28 | |
| Fluorochem | 211575-5g |
2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol |
4097-22-7 | 95% | 5g |
£729.00 | 2022-02-28 | |
| S e l l e c k ZHONG GUO | S5979-5mg |
2',3'-Dideoxyadenosine |
4097-22-7 | 99.98% | 5mg |
¥794.77 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S5979-25mg |
2',3'-Dideoxyadenosine |
4097-22-7 | 98.52% | 25mg |
¥2375.29 | 2022-04-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032046-100mg |
2',3'-Dideoxyadenosine |
4097-22-7 | 98% | 100mg |
¥368 | 2023-09-09 |
2',3'-Dideoxyadenosine Suppliers
2',3'-Dideoxyadenosine Related Literature
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1. Synthesis of a fluorescent derivative of 6-N-[N-(6-aminohexyl)carbamoyl)-2′,3′-dideoxyadenosine 5′-triphosphate for detection of nucleic acidsThomas Schoetzau,Sven Klingel,Regina Wartbichler,Ulrich Koert,Joachim W. Engels J. Chem. Soc. Perkin Trans. 1 2000 1411
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2. Synthesis of 2′,3′-dideoxy-3-isoadenosine: a new structural analogue of the anti-HIV active compound, 2′,3′-dideoxyadenosineVasu Nair,Greg S. Buenger,Nelson J. Leonard,Jan Balzarini,Erik De Clercq J. Chem. Soc. Chem. Commun. 1991 1650
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3. Model studies towards the synthesis of 4′-azaerythrofuranosyladenines as analogues of the antiviral drug 2′,3′-dideoxyadenosine (ddA)?1Antonella Leggio,Angelo Liguori,Loredana Maiuolo,Anna Napoli,Antonio Procopio,Carlo Siciliano,Giovanni Sindona J. Chem. Soc. Perkin Trans. 1 1997 3097
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Can Wu,Pingcui Xu,Xuping Wang,Dan Shou,Nani Wang,Yan Zhu Anal. Methods 2019 11 3590
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5. Complexation of antiretroviral nucleosides 2′,3′-dideoxyinosine, 2′,3′-dideoxyadenosine and 2′,3′-dideoxyguanosine with β-cyclodextrin. A 1H NMR studyBozenna Golankiewicz,G. Perlovich,J. Poznański,J. Sitkowski,the late L. Stefaniak,J. Zeidler,Wojciech Zielenkiewicz J. Chem. Soc. Perkin Trans. 2 1999 2533
Additional information on 2',3'-Dideoxyadenosine
2',3'-Dideoxyadenosine: A Comprehensive Overview
2',3'-Dideoxyadenosine (CAS No. 4097-22-7) is a nucleoside analog with significant potential in the fields of virology and oncology. This compound has garnered attention due to its unique chemical structure and promising therapeutic applications. In recent years, advancements in its synthesis, biological activity, and pharmacological properties have been extensively studied, making it a focal point in drug development research.
The chemical structure of 2',3'-dideoxyadenosine is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose ring, which distinguishes it from naturally occurring adenosine. This structural modification imparts unique properties, including enhanced stability and altered bioavailability. Researchers have explored various synthetic routes to optimize the production of this compound, ensuring scalability for potential clinical applications.
One of the most significant breakthroughs involving 2',3'-dideoxyadenosine is its antiviral activity. Studies have demonstrated its efficacy against RNA viruses, particularly in inhibiting viral replication by targeting essential enzymes such as RNA-dependent RNA polymerase. Recent findings suggest that this compound could serve as a lead molecule for developing broad-spectrum antiviral agents, addressing the growing need for effective treatments against emerging viral pathogens.
In addition to its antiviral properties, 2',3'-dideoxyadenosine has shown promise in cancer therapy. Preclinical studies indicate that this compound exhibits selective cytotoxicity toward cancer cells while sparing normal cells, a critical attribute for anticancer agents. Mechanistically, it interferes with nucleic acid synthesis and disrupts cellular metabolism, leading to apoptosis in malignant cells. These findings underscore its potential as a novel chemotherapeutic agent.
The pharmacokinetic profile of 2',3'-dideoxyadenosine is another area of active research. Understanding its absorption, distribution, metabolism, and excretion is crucial for optimizing its therapeutic use. Recent studies have employed advanced analytical techniques to evaluate its bioavailability and tissue distribution, providing valuable insights for dosage regimen design.
Moreover, the development of 2',3'-dideoxyadenosine derivatives has opened new avenues for enhancing its therapeutic efficacy. By modifying the nucleobase or introducing functional groups, researchers aim to improve its pharmacokinetic properties and reduce potential side effects. These efforts are supported by computational modeling tools that predict the impact of structural modifications on molecular activity.
In conclusion, 2',3'-dideoxyadenosine (CAS No. 4097-22-7) represents a compelling candidate for advancing medical therapies. Its unique chemical properties, coupled with emerging research findings, position it as a versatile tool in combating viral infections and cancer. Continued exploration into its mechanisms of action and optimization of delivery systems will undoubtedly pave the way for its clinical translation.
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